molecular formula C12H12N2O B1265833 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 6123-63-3

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1265833
CAS RN: 6123-63-3
M. Wt: 200.24 g/mol
InChI Key: FZEDJUVQMGBVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives involves multi-step chemical reactions, starting from basic pyrazole precursors. For instance, the synthesis of pyrazole derivatives often includes reactions with active halogen-containing compounds or diazotization processes to form diazonium salts, which are then used to produce a variety of heterocyclic compounds. These reactions are critical for modifying the pyrazole core and introducing functional groups that define the compound's physical and chemical properties (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives have been extensively studied using experimental and theoretical methods. Techniques such as FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the compound's stability, charge transfer, and reactive parts. These analyses highlight the significance of the carbonyl group and the influence of substituents on the molecule's electronic properties, offering clues to its reactivity and interactions with other molecules (Mary et al., 2015).

Chemical Reactions and Properties

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone participates in various chemical reactions, forming a wide range of heterocyclic compounds. These reactions include coupling with active -CH2- containing compounds, forming thiourea derivatives, and further reactions leading to thiazole derivatives. Such transformations are pivotal for exploring the compound's potential applications beyond its basic structure (Attaby et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. X-ray diffraction studies, along with spectroscopic techniques, provide detailed information on the crystalline structure, confirming the geometrical parameters and the nature of intermolecular interactions within the crystal lattice (Cao et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives are influenced by their molecular structure. Studies involving molecular docking and biological assays reveal the compound's potential interactions with biological targets, providing insights into its reactivity and the effect of various substituents on its chemical behavior. Such analyses are fundamental for designing compounds with desired chemical and biological properties (Mary et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of novel pyrazole derivatives. For instance, a study demonstrated the preparation of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds' structures were confirmed using various techniques, including single crystal X-ray diffraction analysis (Liu et al., 2012).

Antimicrobial and Antifungal Activities

  • Several studies have explored the antimicrobial and antifungal properties of derivatives of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. For example, the synthesis and screening of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles derivatives demonstrated notable antibacterial and antifungal activities (Bondock et al., 2011).

Molecular Docking and Drug Design

  • This compound has also been involved in molecular docking studies to explore potential pharmacological activities. A study on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed its possible role as an anti-neoplastic agent through molecular docking investigations (Mary et al., 2015).

Synthesis of Anti-Inflammatory Agents

  • The compound has been used in the synthesis of diarylpyrazoles containing phenylsulphone or carbonitrile moieties, which showed significant anti-inflammatory activity in studies (Nassar et al., 2011).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDJUVQMGBVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210142
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

CAS RN

6123-63-3
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
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Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Record name 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
ME Salem, AF Darweesh, AEM Mekky… - Journal of …, 2017 - Wiley Online Library
The synthesis of novel bis(thiazoles) 20a, 20b, 20c and 23a, 23b, 23c is reported. Thus, reaction of 2‐bromo‐1‐(5‐methyl‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethanone (6) with the …
Number of citations: 36 onlinelibrary.wiley.com
ME Salem, AF Darweesh, AM Farag, AHM Elwahy - Tetrahedron, 2016 - Elsevier
A simple synthesis of novel mono-, bis- and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} is reported. The formation of the target compounds was achieved by the …
Number of citations: 24 www.sciencedirect.com
AO Abdelhamid, SM Gomha - Journal of Chemistry, 2013 - hindawi.com
Condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate (2) with several heterocyclic amines, cyanoacetamide, cyanothioacetamide, and 2-cyanoacetohydrazide …
Number of citations: 21 www.hindawi.com
LA Baeva, RR Gataullin - Russian Journal of Organic Chemistry, 2021 - Springer
3-[(Alkylsulfanyl)methyl]pentane-2,4-diones reacted with phenylhydrazine in the presence of zinc chloride to give the expected products, 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-…
Number of citations: 3 link.springer.com
SM Gomha, KM Dawood - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
Fourteen potentially bioactive pyridines, pendant to pyrazole moiety, were synthesized and evaluated in vitro for their antimicrobial potential. Treatment of 2‐bromo‐1‐(5‐methyl‐1‐…
Number of citations: 28 onlinelibrary.wiley.com
AO Abdelhamid, SM Gomha… - Synthetic …, 2017 - Taylor & Francis
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide was synthesized and used as precursor for synthesis of some new 1,3,4-thiadiazoles, pyrrolo[3,4-c]…
Number of citations: 10 www.tandfonline.com
SM Gomha, TA Salah, AO Abdelhamid - Monatshefte für Chemie …, 2015 - Springer
Two series of novel 2-[[1-(5-methyl-1-phenyl-5-substituted-1H-pyrazol-4-yl)ethylidene]hydrazono]-3-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives and 2-[5-(4-chlorophenyl)-5′-…
Number of citations: 149 link.springer.com
S Gomha, K Khalil, H Abdel-Aziz, M Abdalla - Heterocycles, 2015 - ksascholar.dri.sa
A novel, facile reaction for the synthesis of series of thiazole derivatives has been developed from the reaction of the appropriate thiosemicarbazone derivatives and 2-bromo-1-(5-methyl…
Number of citations: 29 ksascholar.dri.sa
ME Salem, AF Darweesh, AM Farag… - Journal of …, 2017 - Wiley Online Library
A synthesis of novel three‐, four‐, and sixfold branched 4‐phenylthiazolylhydrazones, 4‐pyrazolylthiazolyl hydrazones, and thiadiazoles which are linked to a benzene core via …
Number of citations: 18 onlinelibrary.wiley.com
AO Abdelhamid, SM Gomha - Journal of Heterocyclic …, 2019 - Wiley Online Library
A literature survey revealed that a great deal of interest has been focused on the synthesis of functionalized pyrazole derivatives due to their synthetic and biological potentialities. The …
Number of citations: 8 onlinelibrary.wiley.com

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